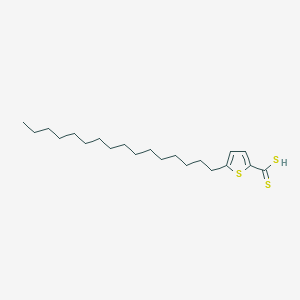

5-Hexadecylthiophene-2-carbodithioic acid

Description

Properties

CAS No. |

921221-52-5 |

|---|---|

Molecular Formula |

C21H36S3 |

Molecular Weight |

384.7 g/mol |

IUPAC Name |

5-hexadecylthiophene-2-carbodithioic acid |

InChI |

InChI=1S/C21H36S3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-18-20(24-19)21(22)23/h17-18H,2-16H2,1H3,(H,22,23) |

InChI Key |

FHKDTYYOHUOLOR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC1=CC=C(S1)C(=S)S |

Origin of Product |

United States |

Synthetic Methodologies for 5 Hexadecylthiophene 2 Carbodithioic Acid

Historical Development of Thiophene-2-carbodithioic Acid Synthesis Routes

The journey to synthesize thiophene-2-carbodithioic acids is intrinsically linked to the broader history of organosulfur chemistry. Early methods for the formation of the thiophene (B33073) ring itself laid the groundwork for subsequent functionalization. Foundational syntheses such as the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide, provided access to the core thiophene structure. rsc.org The Gewald reaction, a multicomponent condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur, also emerged as a versatile method for constructing substituted thiophenes. researchgate.net Another significant historical route is the Fiesselmann thiophene synthesis.

The introduction of the carbodithioic acid functionality at the 2-position of the thiophene ring historically relied on the principles of organometallic chemistry. The most prominent and enduring method involves the use of a Grignard reagent. This process begins with the formation of 2-thienylmagnesium halide (e.g., bromide or iodide) from the corresponding 2-halothiophene and magnesium metal. This organometallic intermediate is then reacted with carbon disulfide (CS₂) in an anhydrous ether solvent. nih.govwikipedia.org The subsequent acidification of the resulting magnesium salt yields the desired thiophene-2-carbodithioic acid. wikipedia.org This fundamental approach has been a cornerstone in the synthesis of various dithiocarboxylic acids, not limited to the thiophene family. nih.govresearchgate.net

Alternative early approaches to functionalize the thiophene ring at the 2-position, which could conceptually be adapted, included the oxidation of 2-acetylthiophene (B1664040) or the carbonation of a Grignard reagent to form the corresponding carboxylic acid, followed by a hypothetical conversion to the dithioic acid. acs.org However, the direct reaction with carbon disulfide has remained the most straightforward and widely recognized historical method for the synthesis of the thiophene-2-carbodithioic acid moiety.

Advanced Strategies for Regioselective Functionalization of the Thiophene Core with Hexadecyl Chains

Attaching a long alkyl chain, such as a hexadecyl group, specifically at the 5-position of the thiophene ring requires precise control of regioselectivity. Several advanced synthetic strategies have been developed to achieve this, moving beyond simple alkylation which can often lead to mixtures of isomers.

One of the most reliable methods is the Friedel-Crafts acylation . This reaction involves treating thiophene or a suitable derivative with hexadecanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄). acs.orgnyu.edu The acylation of thiophene is highly regioselective for the 2-position. If the 2-position is already substituted, acylation will occur at the 5-position. Therefore, to introduce the hexadecyl group at the 5-position of a pre-formed thiophene-2-carbodithioic acid derivative, the 2-position would need to be protected or the acylation performed on a 2-substituted thiophene that can later be converted to the carbodithioic acid. A more common approach is to first synthesize 2-hexadecanoylthiophene. The resulting ketone can then be reduced to the corresponding 2-hexadecylthiophene (B8718014) using methods like the Wolff-Kishner or Clemmensen reduction. The subsequent functionalization at the now vacant and highly reactive 5-position can then be carried out.

Another powerful set of techniques for regioselective alkylation involves transition-metal-catalyzed cross-coupling reactions . These methods typically start with a dihalosubstituted thiophene, such as 2,5-dibromothiophene, and selectively react one of the halogenated positions.

Suzuki Coupling: This reaction pairs a thienyl boronic acid or ester with an alkyl halide in the presence of a palladium catalyst and a base. For the synthesis of 5-hexadecylthiophene derivatives, one could start with a 5-bromothiophene derivative and couple it with a hexadecylboronic acid, or conversely, use a 5-thienylboronic acid and couple it with 1-bromohexadecane. The Suzuki reaction is known for its high functional group tolerance and generally good yields.

Kumada Coupling: This was one of the first cross-coupling reactions developed and involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. acs.org To synthesize 2-hexadecylthiophene, 2-bromothiophene (B119243) can be coupled with hexadecylmagnesium bromide. This method is advantageous as it directly uses a Grignard reagent, which can also be a precursor for the dithionation step.

The choice of strategy depends on the availability of starting materials, desired yield, and the compatibility of functional groups on the substrate. The following table summarizes these advanced strategies:

| Synthetic Strategy | Starting Materials | Catalyst/Reagent | Key Features |

| Friedel-Crafts Acylation & Reduction | Thiophene, Hexadecanoyl chloride | Lewis Acid (e.g., AlCl₃), Reducing agent (e.g., N₂H₄/KOH) | High regioselectivity for acylation at the 2-position. Requires a subsequent reduction step. |

| Suzuki Coupling | 5-Bromothiophene derivative, Hexadecylboronic acid | Palladium catalyst, Base | High functional group tolerance. Milder reaction conditions compared to Friedel-Crafts. |

| Kumada Coupling | 2-Bromothiophene, Hexadecylmagnesium bromide | Nickel or Palladium catalyst | Utilizes readily available Grignard reagents. Can be sensitive to certain functional groups. |

Optimization of Dithionation Reactions and Reagents for Carbodithioic Acid Formation

The core of synthesizing 5-Hexadecylthiophene-2-carbodithioic acid lies in the dithionation step, which is the reaction of an organometallic derivative of 5-hexadecylthiophene with carbon disulfide (CS₂). The optimization of this reaction is crucial for achieving high yields and purity of the final product.

The primary organometallic intermediates used are Grignard reagents (R-MgX) and organolithium compounds (R-Li). The formation of the Grignard reagent, 5-hexadecyl-2-thienylmagnesium bromide, is achieved by reacting 2-bromo-5-hexadecylthiophene with magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. Similarly, the organolithium counterpart, 5-hexadecyl-2-lithiothiophene, can be prepared by treating 2-bromo-5-hexadecylthiophene with an organolithium reagent such as n-butyllithium, or through direct lithiation of 2-hexadecylthiophene at the 5-position.

Once the organometallic species is formed, it is reacted with carbon disulfide. Several factors can be optimized to improve the efficiency of this step:

Temperature: The addition of carbon disulfide is typically carried out at low temperatures (e.g., -78 °C to 0 °C) to control the exothermicity of the reaction and minimize side reactions.

Solvent: Anhydrous ethereal solvents are essential to prevent the quenching of the highly reactive organometallic intermediate. Tetrahydrofuran is a common choice due to its good solvating properties for both the organometallic reagent and the resulting dithioate salt.

Stoichiometry: A slight excess of carbon disulfide is often used to ensure complete conversion of the organometallic compound.

Work-up Procedure: After the reaction with CS₂, the resulting magnesium or lithium salt of the dithiocarboxylic acid is hydrolyzed with an acid (e.g., dilute HCl) to liberate the free this compound. Careful control of pH during the work-up is important to ensure complete protonation without causing degradation of the product.

Recent research has also explored the use of alternative dithionating agents, although carbon disulfide remains the most common and cost-effective choice. The stability of the resulting dithiocarboxylic acid can also be a factor, with some studies indicating that sterically hindered dithiocarboxylic acids exhibit greater stability. nih.gov

The following table outlines key parameters for the optimization of the dithionation reaction:

| Parameter | Condition | Rationale |

| Organometallic Reagent | Grignard or Organolithium | Choice depends on the precursor and desired reactivity. Organolithiums are generally more reactive. |

| Reaction Temperature | Low temperature (-78 °C to 0 °C) | Controls exothermicity and reduces side reactions. |

| Solvent | Anhydrous ether (e.g., THF) | Prevents quenching of the organometallic reagent and solubilizes reactants. |

| Stoichiometry of CS₂ | Slight excess | Drives the reaction to completion. |

| Acidic Work-up | Dilute mineral acid (e.g., HCl) | Protonates the dithiocarboxylate salt to yield the final product. |

Development of High-Yield and Scalable Synthetic Protocols for this compound

The development of high-yield and scalable synthetic protocols is essential for the practical application of this compound in areas such as materials science. A scalable synthesis requires robust and reproducible reactions that are amenable to large-scale equipment and minimize purification steps.

A potential scalable route would likely involve a two-step process:

Synthesis of 2-Hexadecylthiophene: For large-scale production, a Kumada cross-coupling reaction between 2-bromothiophene and hexadecylmagnesium bromide, catalyzed by a nickel or palladium complex, could be an efficient method. acs.org Alternatively, Friedel-Crafts acylation of thiophene with hexadecanoyl chloride followed by a Wolff-Kishner reduction is a well-established and often high-yielding process. The choice between these would depend on factors like catalyst cost, waste generation, and ease of purification.

Dithionation of 2-Hexadecylthiophene: Following the synthesis of 2-hexadecylthiophene, the next step would be the regioselective introduction of the carbodithioic acid group at the 5-position. This would typically be achieved by first lithiating 2-hexadecylthiophene at the 5-position using a strong base like n-butyllithium, followed by the reaction with carbon disulfide at low temperature. This approach offers high regioselectivity due to the directing effect of the sulfur atom in the thiophene ring.

For a protocol to be considered scalable, several factors must be optimized:

Reaction Concentration: Higher concentrations are generally preferred to maximize reactor throughput, but this must be balanced with the need for efficient heat transfer and mixing.

Purification: Crystallization is often a preferred method for purification on a large scale as it can be more efficient and less solvent-intensive than chromatography. The long hexadecyl chain on the target molecule may facilitate purification by altering its solubility properties.

Process Safety: The handling of pyrophoric reagents like n-butyllithium and flammable solvents requires careful consideration of safety procedures and engineering controls, especially on a larger scale.

Research into scalable syntheses of related long-chain alkylthiophenes and their derivatives for applications in organic electronics provides valuable insights into the methodologies that could be adapted for the production of this compound. researchgate.net

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. royalsocietypublishing.org This involves considering factors such as atom economy, the use of less hazardous reagents, energy efficiency, and waste reduction.

Several areas of the synthesis can be targeted for green improvements:

Solvent Selection: Traditional syntheses often rely on volatile and potentially hazardous organic solvents. The exploration of greener solvents, such as ionic liquids or deep eutectic solvents, for reactions like the Gewald synthesis of the thiophene ring has been reported. rsc.org For the dithionation step, while anhydrous conditions are necessary, minimizing the volume of solvent or choosing solvents with a better environmental profile is a key consideration.

Catalysis: The use of highly efficient and recyclable catalysts is a cornerstone of green chemistry. In the context of C-C bond formation to introduce the hexadecyl chain, developing palladium or nickel catalysts with very low loading or those that can be easily recovered and reused would be a significant advancement. Metal-free approaches to thiophene synthesis are also an active area of research. nih.gov

Atom Economy: Synthetic routes that maximize the incorporation of atoms from the starting materials into the final product are preferred. One-pot or tandem reactions, where multiple transformations are carried out in a single reaction vessel without isolating intermediates, can improve atom economy and reduce waste. For instance, a one-pot synthesis of 2,5-disubstituted thiophenes has been reported, which could be adapted for the synthesis of the 5-hexadecylthiophene precursor. google.com

Energy Efficiency: Employing reaction conditions that require less energy, such as running reactions at ambient temperature or using microwave-assisted synthesis to reduce reaction times, can contribute to a greener process.

Renewable Feedstocks: While not directly applicable to the core structure of the target molecule, the use of bio-derived solvents or reagents where possible aligns with the principles of green chemistry.

Recent advances in organosulfur chemistry have also focused on developing more sustainable sulfurizing methodologies, which could potentially offer alternatives to traditional reagents in the long term. acs.org The application of mechanochemistry, where reactions are carried out by grinding solids together with minimal or no solvent, is another emerging green technique that has been applied to the synthesis of organosulfur compounds and could be explored for steps in the synthesis of this compound. acs.org

Advanced Spectroscopic and Structural Elucidation Methodologies for 5 Hexadecylthiophene 2 Carbodithioic Acid

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 5-Hexadecylthiophene-2-carbodithioic acid, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments provides a complete picture of its covalent framework and spatial arrangement.

¹H NMR Spectroscopy allows for the identification and integration of all unique proton environments. The spectrum is expected to show distinct signals for the aromatic protons on the thiophene (B33073) ring, the aliphatic protons of the hexadecyl chain, and the acidic proton of the carbodithioic acid group. The protons on the thiophene ring (H-3 and H-4) would appear as doublets in the aromatic region, with their coupling constant providing information about their relative positions. The hexadecyl chain would exhibit a characteristic triplet for the terminal methyl group, a triplet for the methylene group adjacent to the thiophene ring, and a large, overlapping multiplet for the remaining methylene units.

¹³C NMR Spectroscopy complements the proton data by identifying all unique carbon atoms. The spectrum would display signals for the carbons of the thiophene ring, the carbodithioic acid carbon (C=S), and the individual carbons of the long alkyl chain.

Multi-Dimensional NMR Techniques are crucial for definitive assignments and conformational insights.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, confirming the assignment of each C-H pair in the thiophene ring and the hexadecyl chain.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons separated by two or three bonds. This is vital for connecting the hexadecyl chain to the C-5 position of the thiophene ring and the carbodithioic acid group to the C-2 position.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This technique is particularly useful for conformational analysis, such as determining the preferred orientation of the carbodithioic acid group relative to the thiophene ring and the folding of the alkyl chain. mdpi.com

The conformational properties of thiophene derivatives can be complex, and NMR studies, including the use of lanthanide-induced shifts, have been employed to investigate the preferred conformations of similar structures in solution. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data for similar alkylthiophene and thiophene-2-carboxylic acid derivatives. spectrabase.comstrath.ac.uk

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiophene H-3 | ~7.2-7.4 | ~125-128 |

| Thiophene H-4 | ~6.9-7.1 | ~127-130 |

| Carbodithioic acid SH | >10 (broad) | Not Applicable |

| Thiophene C-2 (C-CSSH) | Not Applicable | ~140-145 |

| Thiophene C-5 (C-Alkyl) | Not Applicable | ~150-155 |

| Carbodithioic acid C=S | Not Applicable | ~190-200 |

| Hexadecyl CH₂ (alpha to ring) | ~2.8 (triplet) | ~30-32 |

| Hexadecyl (CH₂)₁₄ | ~1.2-1.7 (multiplet) | ~22-32 |

High-Resolution Mass Spectrometry (HRMS) Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition and studying the fragmentation behavior of a molecule. For this compound (C₂₁H₃₆S₃), HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula.

Upon ionization, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the molecule undergoes fragmentation in the mass spectrometer. Analyzing these fragments (MS/MS analysis) helps to corroborate the proposed structure. The fragmentation pathways are influenced by the stability of the resulting ions and neutral losses. mdpi.com

Expected fragmentation patterns for this compound include:

Alpha-cleavage at the bond between the thiophene ring and the hexadecyl chain, leading to the loss of the alkyl group.

Benzylic-type cleavage , where the alkyl chain fragments, producing a series of carbocation fragments separated by 14 Da (CH₂). This is a characteristic pattern for long alkyl chains.

Loss of the carbodithioic acid moiety or parts thereof (e.g., loss of SH or CS₂).

Fragmentation of the thiophene ring itself, although this typically requires higher energy.

By precisely measuring the mass of each fragment ion, the identity of the lost and remaining pieces can be determined, providing a detailed map of the molecule's connectivity. miamioh.eduyoutube.com

Table 2: Predicted HRMS Fragments for this compound (Molecular Formula: C₂₁H₃₆S₃, Exact Mass: 396.1928)

| m/z (predicted) | Possible Fragment Formula | Description of Neutral Loss/Fragment |

|---|---|---|

| 396.1928 | [C₂₁H₃₆S₃]⁺ | Molecular Ion (M⁺) |

| 363.2234 | [C₂₁H₃₅S₂]⁺ | Loss of •SH |

| 320.2183 | [C₂₀H₃₆S₂]⁺• | Loss of CS₂ |

| 171.0227 | [C₅H₃S₃]⁺ | Thiophene-2-carbodithioic acid fragment (loss of hexadecyl radical) |

| 127.0016 | [C₅H₃S₂]⁺ | Loss of hexadecyl radical and CS₂ |

Vibrational Spectroscopy (FTIR, Raman) for Diagnostic Functional Group Identification and Intermolecular Interaction Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.net These two techniques are complementary and offer a comprehensive vibrational profile of this compound.

FTIR Spectroscopy is particularly sensitive to polar bonds and is expected to show strong absorptions for:

C-H stretching from the hexadecyl chain (aliphatic, ~2850-2960 cm⁻¹) and the thiophene ring (aromatic, ~3000-3100 cm⁻¹).

S-H stretching of the carbodithioic acid group, which may appear as a weak, broad band around 2500-2600 cm⁻¹.

C=C stretching within the aromatic thiophene ring (~1400-1550 cm⁻¹). iosrjournals.org

C=S stretching of the carbodithioic acid group, typically observed in the 1050-1250 cm⁻¹ region.

C-S stretching within the thiophene ring, found at lower wavenumbers (~600-850 cm⁻¹). iosrjournals.org

Raman Spectroscopy is more sensitive to non-polar, symmetric bonds. It is particularly useful for identifying:

C=C and C-C stretching modes of the thiophene ring, which often give strong Raman signals. iosrjournals.orgsapub.org

C-S stretching vibrations of the thiophene ring and the carbodithioic acid group.

S-S stretching if disulfide bridges form between molecules via oxidation, which would appear in the 400-550 cm⁻¹ range.

Together, these techniques confirm the presence of the key functional moieties (thiophene, alkyl chain, carbodithioic acid) and can also provide insights into intermolecular interactions, such as hydrogen bonding involving the acidic proton, by observing shifts in band positions and changes in band shapes. nih.gov

Table 3: Predicted Diagnostic Vibrational Frequencies for this compound Predicted values are based on data for thiophene derivatives and dithioic acids. iosrjournals.orgbiointerfaceresearch.com

| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 2960-2850 (strong) | 2960-2850 (strong) |

| S-H Stretch | 2600-2500 (weak, broad) | 2600-2500 (medium) |

| Thiophene Ring C=C Stretch | 1550-1400 (medium) | 1550-1400 (strong) |

| Aliphatic CH₂ Scissoring | ~1470 (medium) | ~1470 (medium) |

| C=S Stretch | 1250-1050 (strong) | 1250-1050 (medium) |

X-ray Diffraction Methodologies for Single Crystal and Powder Structure Determination (if applicable)

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. The applicability of XRD to this compound depends on its ability to form an ordered, crystalline state.

Single-Crystal X-ray Diffraction (SC-XRD) , if a suitable single crystal can be grown, provides the most precise structural information, including bond lengths, bond angles, and torsional angles. rsc.org It would reveal the planarity of the thiophene ring, the conformation of the carbodithioic acid group, and the packing of molecules in the crystal lattice. This packing is often governed by a combination of π-stacking of the thiophene rings and van der Waals interactions between the long hexadecyl chains. researchgate.net

Advanced Electron Microscopy Techniques (e.g., Cryo-TEM, HR-SEM) for Nanostructural Morphological Analysis of Self-Assembled Systems

The amphiphilic nature of this compound, with its hydrophobic alkyl tail and more polar thiophene-carbodithioic acid head, makes it a candidate for self-assembly into various nanostructures in solution or on surfaces. nih.gov Advanced electron microscopy techniques are essential for visualizing these assemblies.

Cryogenic Transmission Electron Microscopy (Cryo-TEM) is used to observe the morphology of self-assembled structures in their native, solvated state. The sample is rapidly vitrified, trapping the structures in amorphous ice and preventing damage or rearrangement that can occur upon drying. Cryo-TEM could reveal the formation of micelles, vesicles, nanofibers, or lamellar sheets in solution, providing data on their size, shape, and internal structure. rsc.org

High-Resolution Scanning Electron Microscopy (HR-SEM) is employed to study the morphology of the material when cast from solution onto a solid substrate. HR-SEM provides high-resolution images of the surface topography, which can reveal how the molecules organize upon drying. researchgate.net This could include the formation of crystalline domains, fibrillar networks, or thin films. The information obtained is crucial for applications where the material's performance depends on its solid-state morphology, such as in organic electronics.

These microscopy techniques provide direct visual evidence of the supramolecular structures formed by this compound, complementing the atomic-level detail from spectroscopy and diffraction. nih.govnih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Thiophene |

Theoretical and Computational Chemistry of 5 Hexadecylthiophene 2 Carbodithioic Acid

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure, Molecular Orbital Distributions, and Charge Density Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of complex molecules. For 5-Hexadecylthiophene-2-carbodithioic acid, these calculations reveal the intricate interplay between its constituent parts: the electron-rich thiophene (B33073) ring, the insulating alkyl chain, and the electron-withdrawing carbodithioic acid group.

The electronic structure is largely defined by the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily localized on the π-system of the thiophene ring and the sulfur atom, which are the most electron-rich parts of the molecule. researchgate.netresearchgate.net The long hexadecyl chain, being an alkyl group, has a negligible contribution to the frontier orbitals. Conversely, the LUMO is expected to have significant density on the carbodithioic acid group, influenced by its electron-accepting nature. nih.govnih.gov This spatial separation of HOMO and LUMO is characteristic of donor-acceptor molecules.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's electronic stability and the energy required for electronic excitation. nih.gov For analogous thiophene derivatives, this gap is tunable through chemical modification. nih.govrsc.org The presence of the electron-donating alkyl chain and the electron-withdrawing carbodithioic acid group is expected to narrow the HOMO-LUMO gap compared to unsubstituted thiophene. DFT calculations on similar thiophene carboxamide and carboxylic acid derivatives support this, showing HOMO-LUMO gaps in the range of 3.8 to 5.0 eV. nih.govmdpi.com

Charge density analysis would show a high electron density around the sulfur atoms of both the thiophene ring and the carbodithioic acid group, as well as on the oxygen-analogue sulfur atoms of the acid moiety. acs.orgd-nb.info The hexadecyl chain would exhibit a neutral, non-polar charge distribution. This charge distribution underpins the molecule's potential for intermolecular interactions and its reactivity profile.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -5.5 to -6.0 eV | Indicates the electron-donating ability; localized on the thiophene ring. |

| LUMO Energy | ~ -1.5 to -2.5 eV | Indicates the electron-accepting ability; localized on the carbodithioic acid group. |

| HOMO-LUMO Gap (ΔE) | ~ 3.5 to 4.0 eV | Relates to electronic stability and optical properties. nih.gov |

| Dipole Moment | Moderate to High | Arises from the charge separation between the non-polar tail and the polar head group. d-nb.inforesearchgate.net |

Molecular Dynamics Simulations for Conformational Landscaping, Solvation Effects, and Self-Assembly Prediction

Molecular dynamics (MD) simulations provide a window into the dynamic behavior of molecules over time, revealing their conformational flexibility, interactions with solvents, and potential for forming larger, ordered structures. tandfonline.comtandfonline.comnih.gov For this compound, its amphiphilic nature—a non-polar alkyl tail and a polar carbodithioic acid head—is the dominant factor governing these properties.

Conformational Landscaping: The molecule possesses significant conformational freedom. The hexadecyl chain can adopt numerous conformations, from a fully extended all-trans state to more compact, coiled structures. utdallas.edumdpi.com The rotation around the C-C single bond connecting the thiophene ring to the alkyl chain and the C-C bond of the carbodithioic acid group also contributes to the conformational landscape. MD simulations can map the potential energy surface to identify low-energy, stable conformations. In isolation, van der Waals forces would likely lead to some degree of chain folding.

Solvation Effects: The molecule's behavior changes dramatically in the presence of a solvent. In a polar solvent like water, the polar carbodithioic acid head group will form favorable interactions (like hydrogen bonds), while the hydrophobic hexadecyl tail will be repelled. In a non-polar solvent, the opposite occurs. This dual nature drives the molecule's self-assembly. MD simulations can model these solvent-solute interactions explicitly, showing the arrangement of solvent molecules around the different parts of the thiophene derivative. researchgate.net

Self-Assembly Prediction: A key prediction from MD simulations is the spontaneous self-assembly of these molecules in solution. nih.gov To minimize unfavorable interactions, the molecules are expected to aggregate into micellar or lamellar structures. In a polar solvent, they would form micelles with the hexadecyl tails sequestered in a non-polar core and the polar heads exposed to the solvent. At higher concentrations, they could form bilayer or lamellar structures, similar to lipids. These ordered assemblies are driven by the hydrophobic effect and stabilized by π-π stacking of the thiophene rings and van der Waals interactions between the alkyl chains. rsc.orgacs.org

Table 2: Predicted Conformational and Self-Assembly Properties from MD Simulations

| Property | Predicted Behavior | Driving Force |

|---|---|---|

| Alkyl Chain Conformation | Flexible; transitions between gauche and trans states. | Thermal energy vs. intramolecular van der Waals forces. |

| Solvation in Polar Solvents | Carbodithioic acid head is solvated; hexadecyl tail is excluded. | Hydrophobic effect; dipole-dipole interactions. |

| Solvation in Non-Polar Solvents | Hexadecyl tail is solvated; polar heads aggregate. | Van der Waals interactions; dipole-dipole interactions. |

| Self-Assembly Behavior | Formation of micelles, bilayers, or lamellar phases depending on concentration and solvent. nih.gov | Minimization of solvent-exposed hydrophobic surface area. |

Prediction of Reactivity Profiles and Reaction Pathways via Frontier Molecular Orbital Theory and Conceptual DFT

Frontier Molecular Orbital (FMO) theory and Conceptual DFT are theoretical frameworks used to predict the reactivity of molecules. wikipedia.orgyoutube.com They focus on the HOMO and LUMO to identify the most likely sites for electrophilic and nucleophilic attack. ucsb.eduacs.org

Reactivity Profile:

Nucleophilic Character: The HOMO, being concentrated on the electron-rich thiophene ring and its sulfur atom, dictates the molecule's nucleophilic behavior. d-nb.inforesearchgate.net The C2 and C5 positions of the thiophene ring are typically the most nucleophilic in substituted thiophenes. Therefore, this compound is predicted to be reactive towards electrophiles at the unsubstituted positions of the thiophene ring. The sulfur atoms in the carbodithioic acid group, with their lone pairs, also represent potential nucleophilic sites.

Electrophilic Character: The LUMO's localization on the carbodithioic acid group suggests this moiety is the primary electrophilic site. The carbon atom of the C=S bond is particularly susceptible to attack by nucleophiles.

Conceptual DFT Descriptors: Conceptual DFT provides a set of indices that quantify reactivity. mdpi.comresearchgate.net

Chemical Potential (μ): This descriptor relates to the molecule's tendency to exchange electron density with its surroundings. A negative chemical potential indicates stability. nih.gov

Chemical Hardness (η): This measures the resistance to change in electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity. researchgate.net

Electrophilicity Index (ω): This quantifies the ability of a molecule to accept electrons. The carbodithioic acid group would contribute significantly to this index.

Reaction Pathways: Based on this analysis, several reaction pathways can be predicted. Electrophilic aromatic substitution would likely occur on the thiophene ring. Nucleophilic addition could target the carbodithioic acid group. The carbodithioic acid itself can participate in reactions such as esterification or salt formation. The long alkyl chain is generally unreactive, except under conditions that favor free-radical reactions.

Computational Design Principles for Modulating Electronic and Steric Properties through Structural Modifications

Computational chemistry provides powerful principles for designing molecules with tailored properties. nih.govacs.org For this compound, its electronic and steric characteristics can be systematically modulated through targeted structural changes.

Modulating Electronic Properties: The electronic properties are primarily governed by the conjugated thiophene system and its substituents.

Altering the Conjugated Core: Replacing the thiophene with a more electron-rich heterocycle like 3,4-ethylenedioxythiophene (B145204) (EDOT) would lower the oxidation potential and decrease the HOMO-LUMO gap. acs.org Conversely, incorporating electron-withdrawing units into the backbone would lower both HOMO and LUMO levels.

Modifying Substituents: The electron-donating/withdrawing strength of the substituents at the 2- and 5-positions is a key tuning parameter. Changing the carbodithioic acid to a less electron-withdrawing group like a carboxylic acid or an ester would increase the HOMO-LUMO gap. nih.gov Introducing additional electron-donating or withdrawing groups on the thiophene ring would further modulate the electronic levels. nih.govrsc.org

Modulating Steric Properties: Steric factors are crucial for controlling molecular packing and self-assembly.

Alkyl Chain Length: The length of the alkyl chain is a primary determinant of the molecule's solubility and the nature of its self-assembled structures. nih.govacs.org Shorter chains might favor the formation of crystalline phases, while longer chains enhance solubility in non-polar solvents and influence the dimensions of micellar or lamellar aggregates.

Branching of the Alkyl Chain: Introducing branching in the hexadecyl chain would disrupt orderly packing. This can be used to prevent crystallization and promote the formation of amorphous films, which can be desirable in certain electronic device applications.

Bulky Substituents: Adding bulky groups to the thiophene ring can induce twisting in the conjugated backbone, which in turn affects the π-π stacking efficiency and the electronic communication between adjacent molecules. nih.gov

Table 3: Predicted Effects of Structural Modifications

| Structural Modification | Predicted Effect on Electronic Properties | Predicted Effect on Steric Properties |

|---|---|---|

| Increase Alkyl Chain Length | Minor effect on HOMO/LUMO levels. | Increased solubility in non-polar media; larger lamellar spacing. acs.org |

| Decrease Alkyl Chain Length | Minor effect on HOMO/LUMO levels. | Decreased solubility; potential for more ordered crystalline packing. nih.gov |

| Replace Thiophene with EDOT | Lower HOMO-LUMO gap; lower oxidation potential. acs.org | Minimal change in steric profile. |

| Convert -CSSH to -COOH | Increase HOMO-LUMO gap. | Slight reduction in the size of the head group. |

| Introduce Branching in Alkyl Chain | Minimal electronic effect. | Disruption of ordered packing; increased solubility. |

In Silico Modeling of Intermolecular Interactions and Condensed Phase Behavior

The properties of this compound in a material are dictated by how the individual molecules interact and arrange themselves in the condensed phase. In silico modeling can simulate these interactions and predict the resulting morphologies.

Intermolecular Interactions: The dominant non-covalent interactions responsible for the condensed phase behavior are:

π-π Stacking: The planar, aromatic thiophene rings have a strong tendency to stack on top of each other. nih.govresearchgate.netuba.ar This interaction is crucial for charge transport in organic electronic materials. The strength and geometry of this stacking (e.g., face-to-face vs. slipped-stack) can be calculated using high-level quantum chemical methods like MP2 or dispersion-corrected DFT. researchgate.net

Van der Waals Interactions: The long hexadecyl chains interact via weaker, but collectively significant, van der Waals forces. These interactions are the primary driver for the organization of the alkyl chains into ordered domains, similar to the packing in crystalline alkanes.

Hydrogen Bonding/Dipole-Dipole Interactions: The polar carbodithioic acid head groups can interact strongly via hydrogen bonds (if protonated) or dipole-dipole interactions. These forces will govern the structure at the interface of self-assembled layers.

Condensed Phase Behavior: Simulations of large ensembles of molecules can predict the macroscopic structure that emerges from these fundamental interactions.

Crystallization and Polymorphism: Depending on the balance of π-π stacking and alkyl chain packing, the molecule may crystallize into different polymorphs with distinct packing motifs and electronic properties. acs.org

Liquid Crystalline Phases: For long-chain thiophene derivatives, the formation of liquid crystalline phases (e.g., smectic or nematic) is possible. nih.govmdpi.com In a smectic phase, for instance, the molecules would be arranged in layers, with orientational order within the layers. Molecular simulations can predict the temperatures at which these phase transitions occur.

Amorphous Phases: Rapid cooling from a melt or solution casting can lead to a disordered, amorphous solid state. Modeling can reveal the local ordering and chain conformations within such an amorphous matrix.

The interplay of these interactions leads to a hierarchical self-assembly process, where local molecular packing gives rise to mesoscale structures like nanofibers or lamellae, which in turn define the bulk material's properties. rsc.org

Reactivity and Mechanistic Investigations of 5 Hexadecylthiophene 2 Carbodithioic Acid

Exploration of Nucleophilic and Electrophilic Reactivity at the Carbodithioic Acid Moiety

The carbodithioic acid group, -C(=S)SH, is the primary center for nucleophilic and electrophilic reactions. The presence of two sulfur atoms and an acidic proton provides multiple sites for chemical attack.

Nucleophilic Character:

The deprotonated form of the carbodithioic acid, the carbodithioate anion, is a potent nucleophile. The negative charge is delocalized over both sulfur atoms, enhancing its reactivity towards a variety of electrophiles. Common reactions include:

Alkylation: The carbodithioate anion readily reacts with alkyl halides to form dithioesters. This reaction is a fundamental step in the synthesis of chain transfer agents for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Addition to Michael Acceptors: The nucleophilic sulfur can add to α,β-unsaturated carbonyl compounds in a Michael-type addition.

Electrophilic Character:

While less common, the carbon atom of the thiocarbonyl group (C=S) is electrophilic due to the electron-withdrawing nature of the two sulfur atoms. masterorganicchemistry.comsavemyexams.com Strong nucleophiles can attack this carbon, leading to the formation of a tetrahedral intermediate. youtube.comlibretexts.org This reactivity is crucial in the mechanism of RAFT polymerization, where the propagating radical adds to the C=S bond. sigmaaldrich.comwikipedia.org

| Reaction Type | Reactant | Product Type | Conditions |

| Nucleophilic Substitution | Alkyl Halide (e.g., CH₃I) | Dithioester | Base (e.g., NaH, Et₃N) |

| Michael Addition | α,β-Unsaturated Ketone | Thioether Adduct | Base catalyst |

| Nucleophilic Addition | Propagating Polymer Radical | RAFT Adduct-Fragment | Radical Initiator (e.g., AIBN) |

Mechanistic Studies of Radical Reactions Involving the Sulfur Centers and Thiophene (B33073) Ring

The sulfur atoms in the carbodithioic acid moiety are key players in radical reactions. The S-H bond is relatively weak and can be homolytically cleaved to generate a thiyl radical. This radical can initiate or participate in various polymerization and addition reactions.

The most significant radical-mediated process involving this class of compounds is RAFT polymerization. sigmaaldrich.comwikipedia.org In this process, a propagating polymer radical adds to the C=S bond of the dithioester (formed in situ or pre-synthesized from the carbodithioic acid), creating a radical intermediate. This intermediate can then fragment to release a new radical that can re-initiate polymerization, allowing for controlled polymer growth.

While the thiophene ring itself is generally stable to radical attack, under specific conditions, radical substitution on the ring could occur, although this is less favorable than reactions at the carbodithioic acid group.

Cycloaddition and Polymerization Reactions Initiated or Mediated by 5-Hexadecylthiophene-2-carbodithioic Acid

The dithioester functionality derived from this compound can participate in cycloaddition reactions. The C=S double bond can act as a dienophile in Diels-Alder type reactions, although this is less common than with carbon-carbon double bonds. wikipedia.orgfiveable.me More prevalent is the use of this compound in polymerization reactions.

As previously mentioned, its primary role in polymerization is as a chain transfer agent (CTA) in RAFT polymerization. sigmaaldrich.comwikipedia.org The choice of the R-group (in this case, the 5-hexadecylthien-2-yl group) and the Z-group (the SH or SR group) is crucial for controlling the polymerization of various monomers. sigmaaldrich.com

| Polymerization Type | Role of Compound | Key Mechanism | Resulting Polymer |

| RAFT Polymerization | Chain Transfer Agent (CTA) | Reversible Addition-Fragmentation | Well-defined, low polydispersity |

The hexadecylthiophene moiety can also be incorporated into conjugated polymers for electronic applications. Electropolymerization or cross-coupling reactions can link the thiophene rings to form a polythiophene backbone. researchgate.netacs.org

Investigation of Thiol-Ene/Yne and Related Click-Type Transformations Using the Dithioacid Functionality

The S-H bond of the carbodithioic acid can readily participate in thiol-ene and thiol-yne "click" reactions. rsc.orgmdpi.comnih.gov These reactions involve the radical-mediated addition of the thiol across a carbon-carbon double or triple bond. osti.gov This is a highly efficient and versatile method for functionalization.

The reaction is typically initiated by a photoinitiator and UV light or a thermal initiator. osti.gov The thiyl radical adds to the alkene or alkyne, generating a carbon-centered radical, which then abstracts a hydrogen from another thiol molecule to propagate the chain.

This allows for the straightforward attachment of the hexadecylthiophene-dithioester moiety to a wide range of molecules and surfaces containing alkene or alkyne functionalities, opening up possibilities for creating novel materials.

| Click Reaction | Reactant | Initiator | Product |

| Thiol-Ene | Alkene | Photoinitiator (e.g., DMPA) + UV | Thioether |

| Thiol-Yne | Alkyne | Thermal Initiator (e.g., AIBN) | Vinyl Sulfide (B99878) |

Elucidation of Reaction Pathways for Functionalization of the Thiophene Ring and Alkyl Chain

Beyond the reactivity of the carbodithioic acid group, the thiophene ring and the alkyl chain can also be functionalized.

Thiophene Ring Functionalization:

The thiophene ring is susceptible to electrophilic aromatic substitution. The 5-position is occupied by the hexadecyl group, and the 2-position by the carbodithioic acid. The electron-donating nature of the alkyl group directs electrophiles primarily to the 3- and 4-positions. However, the carbodithioic acid group is deactivating, making these reactions less facile than in simple alkylthiophenes. Common electrophilic substitution reactions include:

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: With a mixture of nitric and sulfuric acid, though conditions must be carefully controlled to avoid oxidation.

Friedel-Crafts Acylation: Using an acyl chloride and a Lewis acid catalyst.

Alkyl Chain Functionalization:

Derivatives and Functionalized Systems Derived from 5 Hexadecylthiophene 2 Carbodithioic Acid

Synthesis and Characterization of Thioester and Dithioester Derivatives

The synthesis of thioester and dithioester derivatives from 5-Hexadecylthiophene-2-carbodithioic acid is a primary route to functionalization. Dithiocarboxylic acids are typically prepared through the reaction of a Grignard reagent with carbon disulfide. wikipedia.org The resulting dithiocarboxylate salt can be readily S-alkylated using various alkyl halides to produce dithioesters. wikipedia.org This method is one of the most common approaches for dithioester synthesis. nih.govresearchgate.net

The reaction proceeds by deprotonating the acidic proton of the carbodithioic acid with a suitable base to form the dithiocarboxylate anion. This potent nucleophile then attacks an electrophilic alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide) to form the corresponding dithioester derivative. This transformation is crucial as it converts the reactive acid into a more stable, yet still functional, group suitable for further applications.

Characterization of these derivatives relies on standard spectroscopic techniques. In Infrared (IR) spectroscopy, the characteristic ν(S-H) band of the starting acid (around 2400 cm⁻¹) disappears, and a strong ν(C=S) absorption appears in the 1170-1265 cm⁻¹ region. researchgate.netwikipedia.orgnii.ac.jp In ¹H NMR spectroscopy, the appearance of new signals corresponding to the protons on the newly introduced alkyl group (the R' group in the table below) and a downfield shift of the thiophene (B33073) ring protons confirm the formation of the ester.

Table 1: Proposed Dithioester Derivatives and Their Expected Spectroscopic Data

| Derivative Name | R' Group | Synthetic Method | Expected ¹H NMR Signals for R' Group (ppm) | Expected IR ν(C=S) (cm⁻¹) |

| Methyl 5-hexadecylthiophene-2-carbodithioate | -CH₃ | Alkylation with Methyl Iodide | ~2.7 (singlet, 3H) | ~1200 |

| Ethyl 5-hexadecylthiophene-2-carbodithioate | -CH₂CH₃ | Alkylation with Ethyl Bromide | ~3.3 (quartet, 2H), ~1.4 (triplet, 3H) | ~1195 |

| Benzyl 5-hexadecylthiophene-2-carbodithioate | -CH₂Ph | Alkylation with Benzyl Bromide | ~4.6 (singlet, 2H), ~7.3-7.5 (multiplet, 5H) | ~1180 |

| 2,2,2-Trifluoroethyl 5-hexadecylthiophene-2-carbodithioate | -CH₂CF₃ | Mitsunobu reaction with 2,2,2-trifluoroethanol | ~4.0 (quartet, 2H) | ~1210 |

Formation of Disulfides and Polythioethers from this compound

The sulfur-rich nature of the carbodithioic acid group allows for the formation of disulfide linkages through oxidative coupling. This reaction typically involves treating the dithiocarboxylic acid with a mild oxidizing agent, such as iodine or air, which facilitates the formation of a stable S-S bond between two molecules. organic-chemistry.orgresearchgate.netresearchgate.net The oxidation of thiols and related compounds is a fundamental method for creating disulfide bonds. biolmolchem.com

This dimerization results in the formation of bis(5-hexadecylthiophene-2-carbonyl) disulfide. This molecule features a central disulfide bridge connecting two identical thiophene units, effectively doubling the molecular weight and creating a new, larger scaffold for material design.

Furthermore, this principle can be extended to create polymers. Under appropriate conditions, the dithiocarboxylic acid can undergo step-growth polymerization to form polythioethers or, more specifically, poly(disulfide)s. chemrxiv.org This process involves the repeated formation of disulfide bonds, leading to a long polymer chain where the thiophene units are linked via -C(S)-S-S-C(S)- bridges. Such polymers are dynamic and can be biodegradable, making them of interest for biomaterials. chemrxiv.org

Table 2: Products from Oxidative Coupling and Polymerization

| Reaction Type | Reactant | Conditions/Reagents | Product Structure | Key Linkage |

| Dimerization | This compound | Mild Oxidant (e.g., I₂, air, H₂O₂) researchgate.net | Bis(5-hexadecylthiophene-2-carbonyl) disulfide | R-C(S)-S-S-(S)C-R |

| Poly(disulfide) Formation | This compound | Controlled polymerization conditions | Poly(5-hexadecylthiophene-2-carbodithioate disulfide) | [-C(S)-S-S-C(S)-]n |

Development of Metal Complexes and Coordination Polymers Utilizing the Carbodithioate Ligand

The carbodithioate group (-CS₂H) is a highly effective ligand for a vast range of metal ions. nih.govepa.gov Similar to dithiocarbamates, dithiocarboxylates act as mono-anionic, bidentate ligands, forming stable chelate rings with metal centers through the two sulfur atoms. nih.govrsc.org This strong chelating ability allows this compound to form well-defined, discrete metal complexes with ions such as Ni(II), Cu(II), Pd(II), and Au(III). rsc.orgacs.org The geometry of these complexes is dictated by the coordination preference of the metal ion, often resulting in square planar or tetrahedral structures. rsc.org

Beyond single-metal complexes, this compound can be used to construct coordination polymers or metal-organic frameworks (MOFs). nih.govresearchgate.net While research on dithiocarboxylate-based MOFs is less common than their carboxylate counterparts, the principles are similar. The thiophene-dicarboxylate ligand, an analogue, is known to form extensive 3D networks with lanthanide and other metal ions. nih.govmdpi.com By reacting this compound with suitable metal salts, it is possible to form 1D, 2D, or 3D coordination polymers where the metal ions are bridged by the dithiocarboxylate ligands. The long hexadecyl chains would likely orient themselves within the framework, potentially creating layered structures with hydrophobic domains.

Table 3: Potential Metal Complexes and Coordination Geometries

| Metal Ion | Expected Complex Formula (M:L ratio) | Probable Geometry | Potential Application Area |

| Ni(II) | [Ni(L)₂] | Square Planar | Catalysis, Electronic Materials |

| Cu(II) | [Cu(L)₂] | Distorted Square Planar | Redox Sensors, Antimicrobials |

| Zn(II) | [Zn(L)₂] | Tetrahedral | Luminescent Materials |

| Au(III) | [Au(L)₃] | Square Planar | Medicinal Chemistry |

| Ag(I) | [Ag(L)]n | Linear/Trigonal (Polymer) | Antimicrobial Coatings |

L represents the deprotonated 5-Hexadecylthiophene-2-carbodithioate ligand.

Design and Synthesis of Polymerization Monomers Based on the this compound Scaffold

The structure of this compound is conducive to the design of monomers for two distinct types of polymerization.

First, its dithioester derivatives (as described in section 6.1) are ideal candidates to function as chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.govwikipedia.org RAFT is a powerful controlled radical polymerization technique that uses thiocarbonylthio compounds, such as dithioesters, to produce polymers with predetermined molecular weights and low dispersity. sigmaaldrich.comsigmaaldrich.com In this role, the 5-hexadecylthiophene-2-dithioester would not be the monomer itself, but rather the controlling agent for the polymerization of other vinyl monomers (e.g., styrenes, acrylates), yielding well-defined polymers with a thiophene-containing end-group.

Second, the thiophene ring itself can be polymerized. Polythiophenes are a major class of conducting polymers. wikipedia.orgcmu.edu The 2- and 5-positions of the thiophene ring can be linked through oxidative or cross-coupling polymerization methods to form a conjugated polymer backbone. wikipedia.orgnih.gov Polymerizing the this compound (or its ester derivatives) would result in a poly(3-hexadecylthiophene) derivative with a carbodithioate or dithioester functional group at the 2-position of each repeating unit. This would create a functionalized conducting polymer, where the long alkyl chain ensures solubility and the pendant functional group allows for further modification, sensing applications, or self-assembly.

Table 4: Polymerization Strategies Involving the Target Scaffold

| Monomer Strategy | Role of Thiophene Scaffold | Polymerization Method | Resulting Polymer Type |

| RAFT Chain Transfer Agent | Acts as a controlling agent (CTA) via its dithioester derivative | Reversible Addition-Fragmentation chain Transfer (RAFT) | Standard vinyl polymers (e.g., polystyrene) with a thiophene end-group. |

| Conducting Polymer Monomer | The thiophene ring itself is the polymerizable unit | Oxidative Chemical or Electrochemical Polymerization | A conjugated polythiophene with pendant hexadecyl and carbodithioate/ester groups. |

Creation of Supramolecular Building Blocks and Amphiphilic Architectures Incorporating the Compound

The molecular structure of this compound is inherently amphiphilic, featuring a polar, hydrophilic head group (the carbodithioic acid) and a long, nonpolar, hydrophobic tail (the C₁₆H₃₃ hexadecyl chain). This dual nature makes it an excellent building block for creating ordered supramolecular assemblies through self-organization. researchgate.netresearchgate.net

When introduced into an aqueous environment, molecules of this type are expected to self-assemble to minimize the unfavorable contact between the hydrophobic tails and water. This can lead to the formation of various architectures such as micelles or vesicles, where the hexadecyl chains form a nonpolar core and the carbodithioate head groups are exposed to the aqueous phase.

Furthermore, these amphiphilic molecules can form highly ordered monolayers at the air-water interface. Using techniques like the Langmuir-Blodgett method, these monolayers can be transferred onto solid substrates. cmu.edu The strong π-π stacking interactions between the thiophene rings, coupled with van der Waals forces between the alkyl chains, can drive the formation of highly structured, crystalline domains. researchgate.net These organized assemblies are of significant interest for applications in molecular electronics, sensors, and nanotechnology, where precise control over molecular arrangement is critical. mdpi.comresearchgate.net

Table 5: Potential Supramolecular Assemblies and Their Driving Forces

| Supramolecular Architecture | Driving Force(s) | Description |

| Micelles | Hydrophobic effect in polar solvents | Spherical aggregates with a hydrophobic core of hexadecyl chains and a hydrophilic shell of head groups. |

| Reverse Micelles | Encapsulation of polar molecules in nonpolar solvents | Aggregates in nonpolar solvents with a polar core containing the head groups. |

| Langmuir Monolayer | Amphiphilicity at the air-water interface, π-π stacking, van der Waals interactions | A single, ordered layer of molecules formed on a water surface, with tails in the air and heads in water. |

| Self-Assembled Bilayers/Vesicles | Hydrophobic effect, molecular geometry | Enclosed structures similar to cell membranes, forming a shell that can encapsulate an aqueous volume. |

| π-Stacked Nanostructures | π-π interactions between thiophene rings, supported by a substrate | Ordered, wire-like, or sheet-like structures formed on surfaces, crucial for electronic applications. researchgate.net |

Applications in Advanced Materials Science

Design and Synthesis of Conjugated Polymers and Copolymers Incorporating 5-Hexadecylthiophene-2-carbodithioic Acid Units

The presence of the thiophene (B33073) moiety allows this compound to be incorporated into conjugated polymer backbones. The synthesis of such polymers can be achieved through various methods, with the choice of technique significantly influencing the final material's properties. The hexadecyl side chain enhances solubility, making the monomer and the resulting polymer more processable in common organic solvents, a crucial factor for device fabrication researchgate.net.

The electronic properties of polymers derived from this compound are intrinsically linked to the structure of the conjugated backbone and the order within the material. The monomer's design, featuring a long alkyl chain and a functional acid group, provides multiple avenues for tuning these properties.

A particularly effective method for polymerizing this monomer is Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization. The carbodithioic acid (or its ester form, dithiobenzoate) is a well-established chain transfer agent (CTA) in RAFT ethz.chwikipedia.orgyoutube.com. This technique allows for the synthesis of polymers with controlled molecular weights and low polydispersity (narrow molecular weight distribution) wikipedia.orgresearchgate.net. Control over these parameters is critical, as charge carrier mobility in polythiophenes often increases with higher molecular weight and regioregularity researchgate.net.

Furthermore, the electronic band gap, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energy levels can be precisely tuned through copolymerization mdpi.comrsc.org. By incorporating other monomers alongside this compound, the resulting copolymer can be engineered for specific electronic applications, such as aligning energy levels with electrodes in organic solar cells or light-emitting diodes mdpi.comdonga.ac.kr. The introduction of different functional groups, even those not directly on the conjugated backbone, can substantially alter the electronic properties at interfaces donga.ac.kr.

| Polymerization Technique | Key Advantages for This Monomer | Impact on Polymer Properties |

|---|---|---|

| Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization | The carbodithioic acid group acts as a built-in chain transfer agent (CTA). ethz.chwikipedia.org | Excellent control over molecular weight, low dispersity, ability to create block copolymers. youtube.comresearchgate.net |

| Oxidative Coupling (e.g., with FeCl₃) | A direct and common method for polymerizing thiophenes. | Can produce high molecular weight polymers, but with less control over regularity and dispersity. |

| Stille or Suzuki Cross-Coupling | Allows for the synthesis of well-defined alternating copolymers with other aromatic units. rsc.org | Precise control over the chemical structure of the polymer backbone, enabling fine-tuning of the electronic band gap. rsc.org |

Once polymerized, the resulting poly(this compound) chains possess a strong tendency to self-assemble into ordered nanostructures. This behavior is driven by the interplay between the different parts of the polymer's repeat unit. The long, flexible hexadecyl side chains promote solubility and, through van der Waals interactions, facilitate the π-stacking of the rigid polythiophene backbones researchgate.net.

This hierarchical self-assembly can lead to the formation of well-ordered lamellar structures or nanofibers in the solid state elsevierpure.com. Such ordered domains are essential for efficient charge transport, as they create pathways for charge carriers to move along and between the polymer chains. The degree of crystallinity and the orientation of these nanostructures significantly impact the performance of electronic devices fabricated from the material researchgate.net. The carbodithioic acid groups, being polar, may further influence the packing morphology through dipole-dipole interactions or hydrogen bonding, potentially leading to unique, hierarchical assemblies.

Supramolecular Chemistry and Self-Assembly of this compound for Nanostructured Materials

The monomer this compound is an amphiphilic molecule, possessing a hydrophobic hexadecyl tail and a hydrophilic carbodithioic acid head group. This amphiphilicity drives the self-assembly of the monomer into a variety of supramolecular structures in solution, a hallmark of lyotropic liquid crystals and surfactants ethz.chnih.govyoutube.com.

The molecular structure of this compound, featuring a rigid thiophene core coupled with a long, flexible alkyl chain, is characteristic of a calamitic (rod-like) mesogen, a molecule capable of forming liquid crystalline phases orientjchem.org.

Thermotropic Behavior : When heated, the pure compound may exhibit thermotropic liquid crystallinity, transitioning from a solid crystal to an ordered fluid phase (like a nematic or smectic phase) before melting into an isotropic liquid orientjchem.orgbohrium.com. The specific transition temperatures and phase types are highly dependent on the balance between the rigidity of the core and the length of the alkyl chain.

Lyotropic Behavior : More significantly, due to its amphiphilic nature, the molecule is expected to exhibit lyotropic liquid crystallinity. When dissolved in a suitable solvent, its behavior is dependent on concentration ethz.ch. At increasing concentrations, it can self-assemble into ordered phases, such as hexagonal or lamellar phases, which are crucial for creating templated nanostructures ethz.ch.

| Liquid Crystal Type | Formation Condition | Expected Phases | Controlling Factor |

|---|---|---|---|

| Thermotropic | Heating the pure compound. | Nematic, Smectic. orientjchem.org | Temperature. bohrium.com |

| Lyotropic | Dissolving the compound in a solvent. ethz.ch | Micellar, Hexagonal, Lamellar. ethz.ch | Concentration and Solvent. ethz.ch |

In aqueous or polar solutions, the amphiphilic nature of this compound will cause it to self-assemble to minimize the unfavorable interaction between its hydrophobic tail and the solvent. This process can lead to a variety of supramolecular architectures.

Micelles : At concentrations above the critical micelle concentration (CMC), the molecules are expected to form micelles, which are spherical or cylindrical aggregates where the hydrophobic hexadecyl tails form a core and the hydrophilic carbodithioic acid heads form a shell facing the solvent nih.govyoutube.com.

Vesicles : Under certain conditions, such as changes in pH or concentration, these single-chain amphiphiles can form vesicles nih.gov. Vesicles are hollow spheres with a bilayer membrane structure, similar to liposomes, where the hydrophobic tails of two layers face each other, and the hydrophilic heads face the inner and outer aqueous environments nih.govnih.gov.

Other Architectures : Depending on molecular geometry and external conditions, other assemblies like nanofibers or lamellar sheets are also possible, driven by a combination of hydrophobic interactions and hydrogen bonding or dipole interactions between the carbodithioic acid head groups nih.govrsc.org.

| Supramolecular Structure | Description | Primary Driving Force |

|---|---|---|

| Micelle | Spherical or cylindrical aggregates with a hydrophobic core and hydrophilic shell. youtube.com | Hydrophobic effect. |

| Vesicle | Hollow sphere composed of a molecular bilayer membrane. nih.govnih.gov | Hydrophobic effect, molecular geometry. |

| Nanofiber/Nanoribbon | Elongated, one-dimensional structures. | π-stacking of thiophene rings, hydrogen bonding between acid groups. nih.gov |

Utilization in Organic Electronics: Precursors and Building Blocks for Semiconducting and Conductive Materials

The compound this compound serves as a multifunctional building block for materials in organic electronics. Its utility arises from the synergistic combination of its three key components.

Semiconducting Core : The thiophene ring is the basis for a π-conjugated system, which is fundamental to semiconducting and conducting polymers like polythiophene mdpi.comcambridge.org. Polymers made from this monomer are expected to be electronically active and suitable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors orientjchem.orgosti.gov.

Processability and Order : The hexadecyl chain imparts good solubility and promotes the self-assembly of the resulting polymers into highly ordered domains, which is crucial for achieving high charge carrier mobility and efficient device performance researchgate.netrsc.org.

Functional Anchor/Interface Modifier : The carbodithioic acid group is a versatile functional handle. It can act as a strong anchoring group to metal surfaces, such as gold electrodes, providing excellent electrical contact in devices. This functional group can also be used to create well-defined polymer architectures via RAFT polymerization and can influence the energy level alignment at polymer-metal interfaces, which is a critical factor in the performance of all organic electronic devices donga.ac.kr.

In essence, this single molecule combines the necessary attributes for a high-performance organic semiconductor: a conjugated core for charge transport, a solubilizing chain for processing and ordered packing, and a functional head group for controlled synthesis and interfacial engineering.

Integration into Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs) as Active Layer Precursors

While the carbodithioic acid group is not a traditional component of active layer materials, it could serve as a precursor that can be chemically modified post-deposition to form a more stable or higher-performing semiconductor. For instance, it could be converted into a different functional group or used to cross-link the material, enhancing the thermal stability and morphological integrity of the active layer. The presence of the sulfur-rich carbodithioic acid moiety could also influence the electronic properties, potentially lowering the LUMO level and affecting the charge injection and transport characteristics of the material. acs.org

Interface Engineering and Thin Film Formation Strategies

Effective interface engineering is paramount for optimizing the performance of organic electronic devices. chemmethod.comrsc.org The carbodithioic acid group in this compound presents a compelling anchoring group for modifying electrode surfaces or other interfaces within a device stack. Sulfur-containing functional groups, including thiols and dithiocarbamates, are known to form robust self-assembled monolayers (SAMs) on metal surfaces like gold, silver, and copper. rsc.orgrsc.org The dithiocarbamate (B8719985) group, structurally related to carbodithioic acid, has been shown to provide a useful building block for monomolecular self-assembly on coinage metals. rsc.org It is plausible that the carbodithioic acid group would exhibit similar strong binding, enabling the formation of dense, well-ordered monolayers.

The long hexadecyl chain would drive the self-assembly process, leading to vertically oriented molecules on the substrate. rsc.org This alignment can create a well-defined interfacial dipole layer, which can be tuned to modify the work function of the electrode, thereby reducing the charge injection barrier between the electrode and the organic semiconductor. rsc.org The ability to control the orientation of molecules at interfaces is a powerful tool for optimizing device performance. rsc.org

Ligand Design for Catalytic Systems and Metal-Organic Frameworks (MOFs)

The carbodithioic acid functionality is an excellent ligand for coordinating with metal ions, opening up possibilities for the use of this compound in catalysis and in the construction of metal-organic frameworks (MOFs).

Development of Homogeneous and Heterogeneous Catalysts

Dithiocarbamate and dithiocarboxylate ligands are known to form stable complexes with a wide range of transition metals. wikipedia.orgwikipedia.org These complexes have found applications in both homogeneous and heterogeneous catalysis. uclouvain.bebohrium.comnih.govresearchgate.netresearchgate.net The sulfur atoms of the carbodithioic acid group can act as soft Lewis bases, readily coordinating with soft metal centers. The resulting metal complexes could be designed to catalyze a variety of organic transformations. The hexadecyl chain could impart solubility in non-polar organic solvents, making the resulting metal complex suitable for homogeneous catalysis. Alternatively, the molecule could be anchored to a solid support via the thiophene ring or the alkyl chain, creating a heterogeneous catalyst that can be easily separated from the reaction mixture.

Table 1: Potential Metal Complexes and Catalytic Applications

| Metal Center | Potential Ligand Coordination | Possible Catalytic Application |

|---|---|---|

| Palladium(II) | Bidentate S,S-chelation | Cross-coupling reactions |

| Rhodium(I) | Bidentate S,S-chelation | Hydroformylation, hydrogenation |

| Ruthenium(II) | Bidentate S,S-chelation | Metathesis, transfer hydrogenation |

Construction of Novel MOF Architectures for Gas Adsorption or Sensing Applications

Metal-organic frameworks are a class of porous crystalline materials constructed from metal nodes and organic linkers. researchgate.netresearchgate.netunicam.itnih.gov The choice of the organic linker is crucial in determining the structure, porosity, and functionality of the resulting MOF. Thiophene-based linkers have been used to construct MOFs with interesting properties, including applications in gas adsorption and sensing. nih.govacs.orgnih.gov The carbodithioic acid group of this compound can act as a linker to coordinate with metal centers, while the thiophene ring and the long alkyl chain would decorate the pores of the MOF.

The presence of the sulfur atom in the thiophene ring and the carbodithioic acid group can enhance the affinity of the MOF for certain gases, such as CO2, due to favorable Lewis acid-base interactions. unicam.it The long hexadecyl chains could create a hydrophobic environment within the pores, potentially leading to selectivity in the adsorption of non-polar guest molecules. Furthermore, the electronic properties of the thiophene moiety could be exploited for the development of luminescent MOFs for chemical sensing applications. acs.orguni-freiburg.de

Surface Functionalization and Interface Engineering for Hybrid Materials

The ability to tailor the surface properties of materials is fundamental to the development of advanced hybrid materials with enhanced performance. This compound is well-suited for this purpose due to its distinct functional parts. The carbodithioic acid group can serve as a robust anchor to a variety of surfaces. For instance, dithiocarbamates have been shown to be effective anchoring groups for creating self-assembled monolayers on gold surfaces. rsc.org This allows for the precise control of the surface chemistry and energy.

The long hexadecyl chain promotes the formation of well-ordered, dense monolayers through van der Waals interactions between adjacent molecules. harvard.edu This self-assembly behavior is critical for creating uniform and stable surface coatings. The thiophene ring, on the other hand, introduces electronic functionality to the surface. By creating a surface rich in thiophene units, it is possible to modulate the electronic interaction between the substrate and any subsequently deposited layers. This is particularly relevant in the context of hybrid materials where an inorganic substrate is interfaced with an organic layer, such as in hybrid solar cells or sensors. mdpi.com The combination of a strong anchoring group, a self-assembling alkyl chain, and a functional aromatic head group makes this compound a versatile tool for surface functionalization and the engineering of complex material interfaces.

Structure Function Relationships and Rational Design Principles for 5 Hexadecylthiophene 2 Carbodithioic Acid Systems

Elucidating the Influence of Hexadecyl Chain Length and Position on Molecular Packing and Intermolecular Interactions

The hexadecyl (C16) alkyl chain in 5-Hexadecylthiophene-2-carbodithioic acid plays a pivotal role in governing the solid-state arrangement and intermolecular forces, which are critical determinants of material performance. The length and substitution position of such alkyl chains in thiophene-based molecules are known to significantly influence molecular packing, solubility, and thin-film morphology.

Long alkyl chains, such as the hexadecyl group, can act as "physical spacers," effectively modulating the intermolecular distance between the conjugated thiophene (B33073) backbones. This spacing can prevent excessive aggregation and control the π-π stacking, which is crucial for charge transport in organic electronic devices. Research on poly(3-alkylthiophene)s has shown that increasing the alkyl chain length can lead to a larger interchain spacing, which in turn affects the electronic properties of the material. For instance, a comparative study of poly(3-hexylthiophene) and poly(3-octylthiophene) demonstrated that the longer octyl chain resulted in increased interchain spacing and a less planar backbone conformation, leading to decreased charge carrier mobility nih.gov.

The interplay between the space-filling nature of the hexadecyl chain and the directional interactions of the other functional groups ultimately dictates the final self-assembled morphology. Understanding and controlling these interactions are key to designing materials with desired packing structures for specific applications.

Table 1: Influence of Alkyl Chain Length on Thiophene-Based Material Properties

| Property | Effect of Increasing Alkyl Chain Length | Rationale |

| Interchain Spacing | Increases | Acts as a physical spacer, pushing polymer backbones further apart. |

| Solubility | Generally Increases | The nonpolar alkyl chains enhance solubility in organic solvents. |

| Molecular Packing | Can be disrupted or stabilized | Can disrupt crowded interdigitation but also introduce favorable van der Waals interactions. |

| Charge Carrier Mobility | Often Decreases | Increased interchain spacing can hinder charge hopping between conjugated backbones. |

| Backbone Planarity | Can Decrease | Steric hindrance from longer chains can induce torsion in the thiophene backbone. |

Understanding the Role of the Thiophene Core in Electronic Delocalization and Aromaticity for Material Performance

The thiophene ring is the electronically active core of this compound, and its inherent properties of aromaticity and electronic delocalization are fundamental to the material's performance in electronic applications. Thiophene is classified as an aromatic heterocycle, meaning it possesses a cyclic, planar structure with a continuous system of delocalized π-electrons. This aromatic character imparts significant chemical stability to the molecule uni-ulm.de.

The degree of aromaticity in thiophene is considered to be less than that of benzene but greater than that of furan or pyrrole nih.govresearchgate.net. This intermediate level of aromaticity provides a balance between chemical stability and reactivity, allowing for functionalization at specific positions on the ring. The electronic properties of the thiophene core can be finely tuned by the introduction of electron-donating or electron-withdrawing substituents. In the case of this compound, the hexadecyl group is an electron-donating group, which can influence the electron density of the thiophene ring and thereby modulate its electronic and optical properties.

Furthermore, the planarity of the thiophene backbone is crucial for efficient electronic delocalization and intermolecular charge transport. Any significant deviation from planarity, which can be induced by steric hindrance from bulky substituents, will disrupt the π-conjugation and negatively impact the material's performance. Therefore, maintaining a high degree of planarity in the thiophene core is a key principle in the rational design of high-performance thiophene-based materials.

Table 2: Electronic Properties of the Thiophene Core

| Property | Description | Impact on Material Performance |

| Aromaticity | Cyclic, planar structure with delocalized π-electrons. | Confers chemical stability and influences electronic properties. |

| Electronic Delocalization | π-electrons are spread over the entire ring system, including the sulfur atom. | Forms the basis for semiconducting behavior and enables charge transport. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Determines the optical and electronic properties; can be tuned by extending conjugation or adding substituents. |